N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide
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Overview
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methylthio group at the second position of the benzothiazole ring and a phenylacetamide group at the sixth position.
Mechanism of Action
Target of Action
It is known that thiazole derivatives have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities . In a study, some thiazole derivatives were found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . In a study, some thiazole derivatives were found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with methylthiol and phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-phenylbenzothiazole: Another benzothiazole derivative with a phenyl group at the second position.
6-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide: A chlorinated analog with potentially different reactivity and biological properties.
Uniqueness
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-phenylacetamide is unique due to the presence of both a methylthio group and a phenylacetamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in medicinal chemistry and industry .
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-20-16-18-13-8-7-12(10-14(13)21-16)17-15(19)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMFWOUCXFLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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